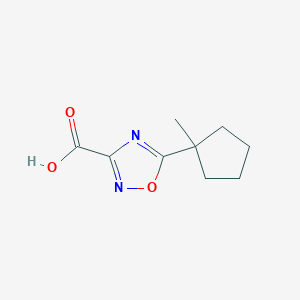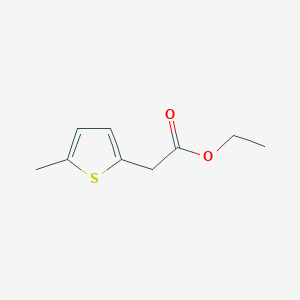
Ethyl 2-(5-methylthiophen-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(5-methylthiophen-2-yl)acetate is an organic compound with the molecular formula C9H12O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-(5-methylthiophen-2-yl)acetate can be synthesized through several methods. One common method involves the reaction of 2-methylthiophene with acetic anhydride . This reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves bulk manufacturing processes. These processes are designed to optimize the yield and minimize impurities. The compound is usually synthesized in large reactors under controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(5-methylthiophen-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxidation states, often using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
Ethyl 2-(5-methylthiophen-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of materials such as polymers and resins
Mecanismo De Acción
The mechanism of action of ethyl 2-(5-methylthiophen-2-yl)acetate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Acetyl-5-methylthiophene: This compound is similar in structure but has different functional groups, leading to distinct chemical properties and applications.
1-(5-Methyl-2-thienyl)ethanone: Another related compound with a similar thiophene ring structure but different substituents.
Uniqueness
Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound in research and industry .
Propiedades
Fórmula molecular |
C9H12O2S |
|---|---|
Peso molecular |
184.26 g/mol |
Nombre IUPAC |
ethyl 2-(5-methylthiophen-2-yl)acetate |
InChI |
InChI=1S/C9H12O2S/c1-3-11-9(10)6-8-5-4-7(2)12-8/h4-5H,3,6H2,1-2H3 |
Clave InChI |
QDVBXSMXKVMAAN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=CC=C(S1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


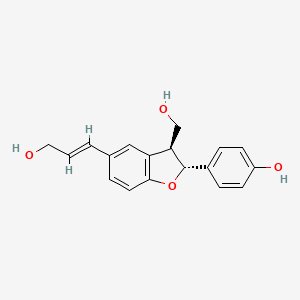
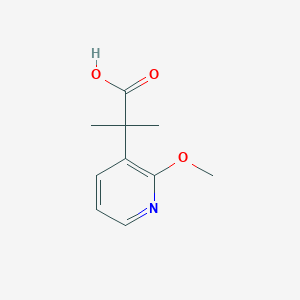
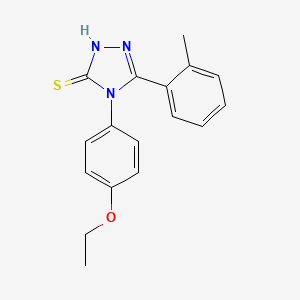
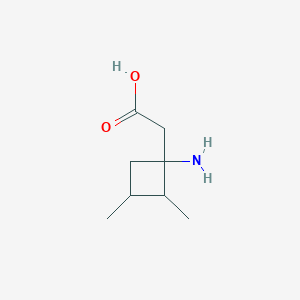
![({2-Methoxybicyclo[2.2.2]octan-2-yl}methyl)(methyl)amine](/img/structure/B13063578.png)
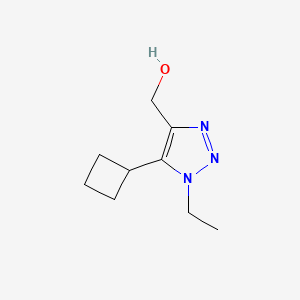


![Methyl 1-oxospiro[4.5]decane-2-carboxylate](/img/structure/B13063608.png)
![Tert-butyl 5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13063610.png)
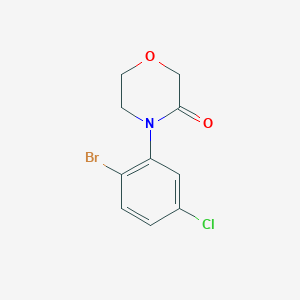

![2-[(4-Fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13063630.png)
